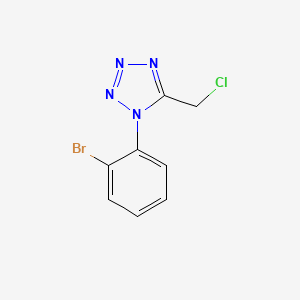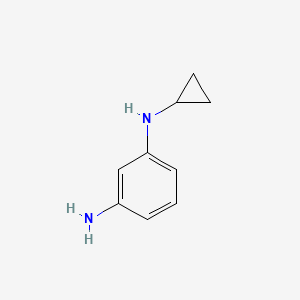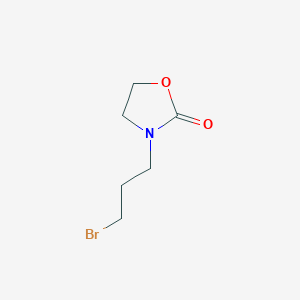
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a bromophenyl group at the 2-position, a methyl group at the 8-position, and a carbonyl chloride group at the 4-position. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of 2-(3-Bromophenyl)-8-methylquinoline: : This step involves the condensation of 3-bromoaniline with 8-methylquinoline-4-carboxaldehyde in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism.
-
Introduction of the Carbonyl Chloride Group: : The resulting 2-(3-Bromophenyl)-8-methylquinoline is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group at the 4-position. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (e.g., room temperature to reflux) to form various derivatives.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and sulfonating agents are used under acidic conditions to introduce new functional groups onto the aromatic ring.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Functionalized Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Quinoline N-oxides and Reduced Quinoline Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride is primarily determined by its interaction with biological targets and molecular pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity. Additionally, the bromophenyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)quinoline-4-carbonyl chloride: Lacks the methyl group at the 8-position, which may affect its reactivity and biological activity.
8-Methylquinoline-4-carbonyl chloride: Lacks the bromophenyl group, resulting in different chemical properties and applications.
2-Phenyl-8-methylquinoline-4-carbonyl chloride: Lacks the bromine atom, which may influence its electronic properties and reactivity.
Uniqueness
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for electrophilic aromatic substitution reactions, while the carbonyl chloride group provides a reactive site for nucleophilic substitution. The methyl group at the 8-position further modulates its electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-4-2-7-13-14(17(19)21)9-15(20-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDXZKAQRQDDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206577 | |
| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-35-2 | |
| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)







![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
